molecular formula C17H19BrMgO2 B6359895 (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide CAS No. 1310705-07-7

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide

Cat. No.: B6359895
CAS No.: 1310705-07-7
M. Wt: 359.5 g/mol
InChI Key: FVKPBVGHVIPXIX-UHFFFAOYSA-M
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Description

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically used in the preparation of alcohols, carboxylic acids, and other functional groups through nucleophilic addition reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide involves the reaction of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like this compound follows similar principles but is optimized for larger quantities. The process involves continuous addition of the bromide compound to a suspension of magnesium turnings in THF, with efficient stirring and temperature control to ensure complete reaction and high yield.

Chemical Reactions Analysis

Types of Reactions

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: Anhydrous THF, diethyl ether.

    Conditions: Inert atmosphere (nitrogen or argon), low temperatures to control reaction rates.

Major Products

    Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.

    Carboxylic Acids: Formed when the Grignard reagent reacts with carbon dioxide.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide is used as a key reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in building larger organic structures.

Biology and Medicine

In biological and medicinal research, this compound is used to synthesize intermediates for pharmaceuticals. Its ability to form specific carbon-carbon bonds makes it useful in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry

Industrially, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms a new carbon-carbon bond, resulting in the formation of alcohols or other functional groups. The magnesium bromide acts as a stabilizing agent, facilitating the reaction and stabilizing the intermediate complexes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but lacks the methoxybenzyl group.

    (4-Methoxyphenyl)magnesium Bromide: Similar structure but without the propan-2-yl group.

    (4-Methoxybenzyl)magnesium Bromide: Similar but lacks the phenyl group.

Uniqueness

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide is unique due to its specific structure, which combines the reactivity of a Grignard reagent with the functional groups that can participate in further chemical transformations. This makes it particularly useful in the synthesis of complex molecules where multiple functional groups are required.

Properties

IUPAC Name

magnesium;1-methoxy-4-(2-phenylpropan-2-yloxymethyl)benzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19O2.BrH.Mg/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKPBVGHVIPXIX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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